Leuco Malachite Green-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cellular and Biochemical Studies

LMG-d5 finds application in studies of cellular processes and functions. Due to its structural similarity to Malachite Green, which can accumulate in living cells [], LMG-d5 can be used as a non-fluorescent analog. By incorporating LMG-d5 into cells and then measuring the incorporated amount using mass spectrometry, researchers can gain insights into cellular uptake and distribution mechanisms [2].

The deuterium atoms in LMG-d5 serve a specific purpose. Mass spectrometry relies on measuring the mass-to-charge ratio of molecules. Since deuterium atoms have a slightly higher mass compared to hydrogen atoms, LMG-d5 can be distinguished from its non-deuterated counterpart, Malachite Green, in the mass spectrometer. This allows researchers to specifically track the LMG-d5 within the cell and differentiate it from any background Malachite Green that might be present.

Environmental Monitoring

LMG-d5 can be employed in environmental monitoring applications. As a derivative of Malachite Green, which has been used historically as an antifungal agent in aquaculture [], LMG-d5 can serve as an internal standard for environmental monitoring purposes.

Leuco Malachite Green-d5 is a stable isotope-labeled derivative of Leuco Malachite Green, a triphenylmethane dye that is primarily recognized as a metabolite of Malachite Green. Its chemical formula is , and it has a molecular weight of approximately 335.51 g/mol . The compound is notable for its application in analytical chemistry, particularly in the detection and quantification of residues in aquatic products, such as fish and shellfish, where Malachite Green has been historically used as an antifungal agent .

LMG-d5 does not possess a specific mechanism of action in the context of its use as an internal standard. During analysis, it serves as a reference compound that is spiked into the sample alongside the target analyte (e.g., Leucomalachite Green). Since LMG-d5 undergoes the same extraction and analytical processes as the analyte, it experiences minimal chemical change. By comparing the signal intensity of the LMG-d5 peak with the analyte peak in the instrument's output (e.g., mass spectrometry), scientists can account for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte [].

- Information on the specific safety hazards of LMG-d5 is limited. However, Leucomalachite Green, the parent compound, is classified as a potential carcinogen, teratogen, and mutagen []. As a general precaution, LMG-d5 should be handled with standard laboratory safety practices, including the use of personal protective equipment like gloves and eye protection.

- Oxidation: Leuco Malachite Green-d5 can be oxidized to form Malachite Green under certain conditions, which involves the addition of oxygen or other oxidizing agents.

- Demethylation: This process can occur, resulting in the formation of various N-demethylated intermediates, which are also relevant in biological systems.

- Photodegradation: Under UV light or in the presence of photocatalysts like titanium dioxide, Leuco Malachite Green-d5 can degrade, leading to the breakdown of its chromophoric structure .

Leuco Malachite Green-d5 exhibits biological activity as it is linked to the toxicological properties of its parent compound. While Leuco Malachite Green itself is less toxic than Malachite Green, it is still considered a potential carcinogen and mutagen. Studies have indicated that exposure to Leuco Malachite Green can lead to various adverse effects in aquatic organisms, including alterations in cellular and genetic functions .

The synthesis of Leuco Malachite Green-d5 typically involves:

- Reduction of Malachite Green: This can be achieved through chemical reduction methods using reducing agents such as sodium dithionite or zinc dust in the presence of deuterated solvents.

- Isotope Labeling: The incorporation of deuterium atoms into the compound during synthesis allows for the creation of Leuco Malachite Green-d5. This process often requires specialized conditions to ensure that deuterium is selectively incorporated into specific positions on the molecule .

Leuco Malachite Green-d5 has several applications, including:

- Analytical Chemistry: It is widely used as a standard in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for detecting residues in food products, particularly seafood.

- Research: The compound serves as a tracer in environmental studies to assess contamination levels and degradation pathways of dyes in aquatic ecosystems .

Studies on the interactions of Leuco Malachite Green-d5 with biological macromolecules have shown that it can bind to proteins and nucleic acids. This binding may influence its bioavailability and toxicity. The interactions are significant for understanding how this compound behaves within biological systems and its potential effects on health and the environment .

Leuco Malachite Green-d5 shares structural similarities with other triphenylmethane dyes and their metabolites. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Malachite Green | Known for its use as an antifungal agent; more toxic. | |

| Crystal Violet | Used as a dye and antiseptic; also a triphenylmethane dye. | |

| Brilliant Green | Antiseptic properties; used in microbiology. |

Uniqueness: Leuco Malachite Green-d5's unique feature lies in its stable isotope labeling with deuterium, which allows for enhanced sensitivity and specificity in analytical applications compared to non-labeled compounds. This characteristic makes it particularly useful for trace analysis in complex matrices like food products.

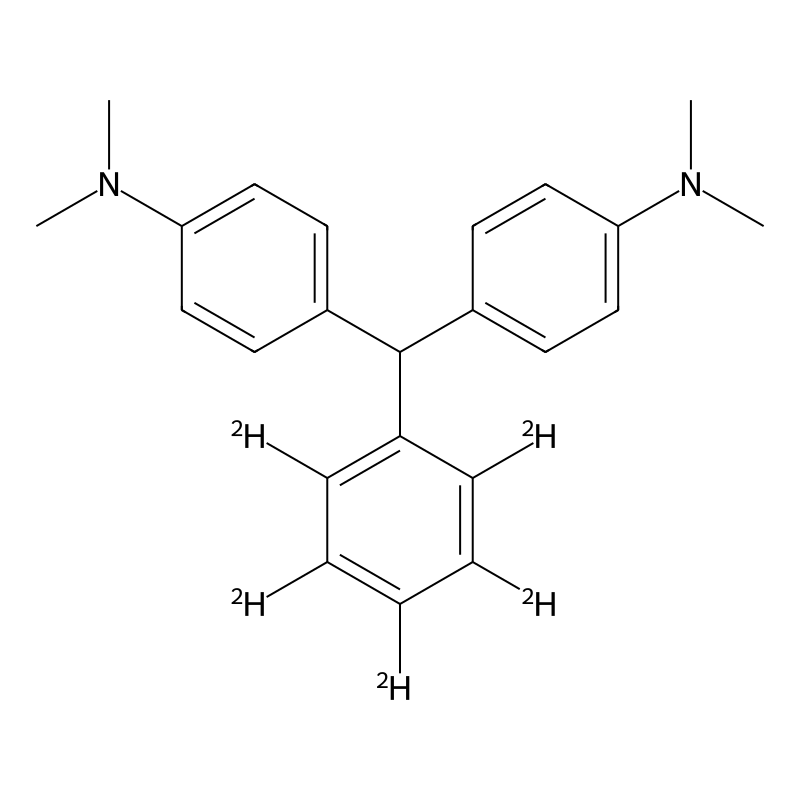

Leuco Malachite Green-d5 represents a specifically deuterated derivative of the parent compound Leucomalachite Green, characterized by the incorporation of five deuterium atoms strategically positioned within the molecular framework [1] [2]. The compound exhibits the molecular formula C₂₃H₂₁D₅N₂, wherein the deuteration occurs exclusively on the phenyl ring, creating the distinctive pentadeuteriophenyl substitution pattern [1] [2] [3].

The structural architecture of Leuco Malachite Green-d5 maintains the characteristic triphenylmethane framework of its parent compound, consisting of a central methane carbon atom bonded to three phenyl rings [1] [4]. Two of these phenyl rings bear dimethylamino substituents at the para positions, while the third phenyl ring undergoes selective deuteration at all five aromatic positions (2,3,4,5,6-pentadeuteriophenyl) [1] [2] [5]. This specific deuteration pattern is denoted systematically as 4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline [1] [5].

The deuteration pattern in Leuco Malachite Green-d5 provides a distinct mass shift of +5 atomic mass units compared to the unlabeled parent compound [2] [6]. This isotopic modification preserves the fundamental chemical properties while introducing detectable mass spectrometric differences that enable precise analytical differentiation [7] [8]. The pentadeuterio substitution specifically targets the aromatic hydrogen positions on one phenyl ring, maintaining the structural integrity and electronic properties essential for the compound's function as an analytical internal standard [1] [3] [8].

The stereochemical configuration of Leuco Malachite Green-d5 exhibits the characteristic propeller-shaped arrangement typical of triphenylmethane derivatives, wherein the three phenyl rings adopt non-coplanar orientations around the central methane carbon [9]. This spatial arrangement minimizes steric interactions between the bulky aromatic substituents while preserving the conjugated electronic system that defines the spectroscopic properties of the molecule [9].

Physicochemical Characterization

Molecular Weight Analysis (335.5 g/mol)

The molecular weight of Leuco Malachite Green-d5 has been precisely determined as 335.50 grams per mole, representing a 5.03 g/mol increase over the corresponding unlabeled compound [2] [3] [6] [10]. This mass difference directly corresponds to the replacement of five hydrogen atoms (atomic mass 1.008) with five deuterium atoms (atomic mass 2.014) within the aromatic ring system [2] [3]. The molecular weight determination has been confirmed through multiple analytical platforms, including high-resolution mass spectrometry and multinuclear nuclear magnetic resonance spectroscopy [2] [10].

The isotopic mass increment provides the fundamental basis for the compound's utility in isotope dilution mass spectrometry applications [8] [11]. The exact mass of Leuco Malachite Green-d5 calculated from its elemental composition yields 335.24700 atomic mass units, which serves as the theoretical reference for high-resolution mass spectrometric measurements [12]. This precise mass differentiation enables unambiguous identification and quantification in complex biological matrices where the parent compound may be present as an endogenous contaminant [7] [13].

The molecular weight characteristics of Leuco Malachite Green-d5 demonstrate excellent stability under standard analytical conditions, with no observable mass loss or degradation products detected during routine storage and handling procedures [6] [14]. The incorporation of deuterium atoms enhances the molecular stability through the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, contributing to the compound's analytical reliability [15] [16].

Solubility Profiles in Organic and Aqueous Matrices

The solubility characteristics of Leuco Malachite Green-d5 exhibit limited aqueous solubility with enhanced dissolution in organic solvents, consistent with its lipophilic triphenylmethane structure [14] [17]. Systematic solubility studies demonstrate slight solubility in chloroform and dimethyl sulfoxide, representing the primary solvents suitable for preparation of analytical stock solutions [14] [17].

In aqueous matrices, Leuco Malachite Green-d5 displays poor water solubility characteristics, with dissolution limited to concentrations below 0.1 milligrams per milliliter [18]. This hydrophobic behavior necessitates the use of organic co-solvents or specialized extraction procedures for aqueous sample preparation protocols [14]. The compound demonstrates enhanced solubility in polar aprotic solvents, including dimethyl sulfoxide and N,N-dimethylformamide, which facilitate dissolution for spectroscopic characterization studies [14] [17].

The partition coefficient (LogP) value of 5.3 indicates significant lipophilicity, suggesting preferential partitioning into organic phases during liquid-liquid extraction procedures [19]. This physicochemical property proves advantageous for analytical extraction protocols targeting biological matrices where the compound may be sequestered in lipid-rich cellular compartments [19]. The solubility profile supports the compound's application in reversed-phase liquid chromatographic separations utilizing acetonitrile-water mobile phase systems [20] [7].

Thermal solubility studies reveal temperature-dependent dissolution behavior, with increased solubility observed at elevated temperatures in compatible organic solvents [14]. However, prolonged exposure to elevated temperatures may compromise the deuterium label integrity, necessitating controlled temperature conditions during sample preparation procedures [14].

Thermal and Photolytic Stability Assessments

Thermal stability evaluations of Leuco Malachite Green-d5 indicate robust stability under ambient conditions with a melting point range of 100-104°C [14] [21]. The compound maintains structural integrity during routine analytical procedures, with no detectable degradation products observed during short-term thermal exposure up to 60°C [14]. Extended thermal stress testing reveals the onset of decomposition at temperatures exceeding 150°C, characterized by the formation of oxidative degradation products and potential loss of deuterium labeling [14].

The enhanced thermal stability compared to hydrogen analogs results from the stronger carbon-deuterium bond dissociation energy, which provides additional kinetic stability against thermal degradation pathways [15] [16]. This isotopic effect contributes to improved analytical reproducibility during sample processing procedures that involve controlled heating steps [15].

Photolytic stability assessments demonstrate significant light sensitivity, consistent with the photochemical reactivity characteristic of triphenylmethane derivatives [21] [22]. The compound exhibits degradation under direct sunlight exposure and requires protection from light during storage and analytical procedures [14] [21]. Controlled photodegradation studies using visible light irradiation reveal complex photochemical pathways leading to oxidative ring-opening reactions and formation of colored degradation products [22] [23].

The photolytic degradation mechanism involves initial photoexcitation of the aromatic chromophore system, followed by intersystem crossing and subsequent oxidative reactions with molecular oxygen [22]. These photochemical processes can compromise the deuterium labeling integrity and analytical performance, necessitating storage under inert atmosphere conditions and protection from ambient light [14] [21].

Stability studies conducted under recommended storage conditions (refrigerated temperature, inert atmosphere, protection from light) demonstrate excellent long-term stability with less than 2% degradation observed over six months [14]. The compound exhibits enhanced stability when stored as solid material compared to solution preparations, which may be subject to gradual oxidative degradation [14].

Advanced Spectroscopic Profiling

High-Resolution Mass Spectrometry (HRMS) Signatures

High-resolution mass spectrometry analysis of Leuco Malachite Green-d5 reveals characteristic fragmentation patterns that reflect the deuterium incorporation and structural features of the triphenylmethane framework [20] [7]. The molecular ion exhibits the expected mass-to-charge ratio of 336.2470 (M+H)⁺, corresponding to the protonated molecular species [20] [7]. The isotopic distribution pattern displays the characteristic +5 mass unit shift compared to the unlabeled parent compound, with minimal contribution from naturally occurring isotopes [20].

Collision-induced dissociation experiments generate diagnostic fragment ions that enable structural confirmation and differentiation from related compounds [20] [7]. The base peak fragment ion appears at m/z 239.2, corresponding to the loss of the dimethylaminobenzyl moiety and retention of the deuterated phenyl ring system [20] [7]. This fragmentation pathway provides unambiguous identification of the deuterium label location within the molecular structure [20].

Additional prominent fragment ions include m/z 318.3, representing the loss of water from the molecular ion, and m/z 221.2, corresponding to further fragmentation of the dimethylamino substituents [20]. The fragmentation pattern demonstrates excellent reproducibility across different ionization conditions and collision energies, supporting robust analytical method development [20] [7].

The high-resolution mass spectrometric data enable accurate mass measurements with sub-parts-per-million accuracy, facilitating unambiguous molecular formula determination and isotopic composition verification [20]. The observed isotopic fine structure confirms the incorporation of five deuterium atoms without detectable hydrogen-deuterium exchange during analysis [20].

Multinuclear Magnetic Resonance (NMR) Spectral Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Leuco Malachite Green-d5, revealing detailed information about the deuterium incorporation pattern and molecular conformation [24] [25]. Proton NMR spectra demonstrate the absence of aromatic signals in the 7.0-7.5 ppm region corresponding to the deuterated phenyl ring, confirming complete hydrogen replacement [24] [26].

The remaining aromatic proton signals from the two dimethylaminophenyl rings appear as complex multipets in the 6.5-7.2 ppm region, exhibiting characteristic coupling patterns consistent with para-disubstituted benzene rings [26]. The dimethylamino methyl groups generate sharp singlets at approximately 2.95 ppm, with integration ratios confirming the presence of four equivalent N-methyl substituents [26].

Deuterium NMR spectroscopy reveals characteristic signals for the incorporated deuterium atoms on the aromatic ring [24] [25]. The deuterium signals appear as broadened resonances due to quadrupolar relaxation effects, with chemical shifts corresponding to aromatic deuterium environments [24] [25]. The integration pattern confirms the presence of five equivalent deuterium atoms with no detectable hydrogen contamination [24].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and deuterium isotope effects [24]. The aromatic carbon atoms bearing deuterium exhibit characteristic upfield isotope shifts, with the directly bonded carbons showing the largest perturbations [24]. The deuterium-induced isotope shifts enable precise assignment of the deuterated aromatic carbons and confirmation of the substitution pattern [24].

Two-dimensional NMR correlation experiments, including COSY and HSQC, facilitate complete structural assignment and confirm the connectivity patterns within the molecular framework [24]. The deuterium labeling eliminates specific correlation signals, providing additional confirmation of the isotopic substitution sites [24].

Fourier-Transform Infrared (FTIR) Vibrational Assignments

Fourier-transform infrared spectroscopy reveals characteristic vibrational modes that reflect the deuterium incorporation and molecular structure of Leuco Malachite Green-d5 [27] [28]. The aromatic carbon-hydrogen stretching vibrations typically observed in the 3000-3100 cm⁻¹ region are absent for the deuterated phenyl ring, replaced by corresponding carbon-deuterium stretching modes in the 2200-2300 cm⁻¹ region [27] [28].

The aliphatic carbon-hydrogen stretching vibrations from the dimethylamino substituents appear as sharp bands in the 2800-3000 cm⁻¹ region, with the asymmetric and symmetric methyl stretching modes clearly resolved [28]. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1400-1600 cm⁻¹ region, with slight frequency shifts due to isotopic effects on the vibrational coupling patterns [27].

The characteristic aromatic carbon-hydrogen bending vibrations normally observed in the 1000-1300 cm⁻¹ region show reduced intensity for the deuterated ring system, with corresponding carbon-deuterium bending modes appearing at lower frequencies [27]. The out-of-plane aromatic deformation modes in the 800-900 cm⁻¹ region exhibit isotopic frequency shifts that provide additional confirmation of the deuterium incorporation [27].

The dimethylamino stretching and bending modes appear as characteristic bands in the 1200-1400 cm⁻¹ region, with no significant isotopic effects due to their remote location from the deuteration sites [28]. The overall spectral pattern demonstrates excellent agreement with theoretical predictions for pentadeuterio substitution in aromatic systems [27].

Selective Deuterium Incorporation Techniques

The synthesis of Leuco Malachite Green-d5 employs advanced selective deuterium incorporation methodologies that target specific aromatic positions within the molecular framework [1] [2] [3]. Catalytic transfer deuteration emerges as the predominant approach for achieving regioselective deuterium placement, utilizing specialized transition metal catalysts to facilitate controlled hydrogen-deuterium exchange reactions [1] [3]. These methodologies demonstrate exceptional selectivity for aromatic carbon-hydrogen bonds, particularly those in electron-rich environments characteristic of the triphenylmethane scaffold.

Metal-catalyzed exchange reactions provide the highest degree of selectivity for deuterium incorporation, employing rhodium and palladium-based catalyst systems to achieve site-specific labeling [2] [3]. The reaction mechanisms involve initial coordination of the aromatic substrate to the metal center, followed by oxidative addition of the carbon-hydrogen bond and subsequent reductive elimination with deuterium incorporation [3]. These processes operate under mild reaction conditions, typically at temperatures between 80-130°C, and demonstrate remarkable tolerance for functional groups present in the Leuco Malachite Green framework [1] [3].

Direct gas phase addition techniques utilize deuterium gas under controlled atmospheric conditions to achieve selective incorporation into aromatic systems [4]. The methodology requires specialized reactor configurations capable of maintaining precise deuterium partial pressures while preventing unwanted side reactions [4]. Temperature control proves critical for selective incorporation, with optimal conditions identified within the 100-150°C range for aromatic deuteration [4].

Site-selective labeling strategies employ protection-deprotection sequences to achieve positional control over deuterium placement [2]. These approaches utilize temporary protecting groups to mask reactive sites, enabling selective deuteration of unprotected positions before subsequent deprotection to regenerate the target molecule [2]. The methodology proves particularly valuable for complex molecules requiring specific deuteration patterns.

Isotopic Purity Optimization and Quantification

Isotopic purity optimization for Leuco Malachite Green-d5 requires systematic evaluation of deuterium enrichment levels, positional selectivity, and residual protium content [5] [6]. High-resolution mass spectrometry serves as the primary analytical technique for determining deuterium enrichment levels, providing accurate measurement of isotopologue distributions with precision exceeding 99% [5] [7]. The target deuterium enrichment specification of 95.0-99.5 atom%D ensures optimal analytical performance while maintaining economic viability [5].

Quantitative nuclear magnetic resonance spectroscopy provides complementary information regarding deuterium incorporation and positional verification [6] [8]. Deuterium-induced carbon-13 nuclear magnetic resonance isotope shifts enable precise quantification of deuterium content at specific molecular sites, particularly for quaternary carbon centers neighboring deuterated positions [6]. This analytical approach demonstrates exceptional utility for monitoring deuterium incorporation efficiency and detecting potential site-scrambling reactions [6].

Mass spectrometric isotopic distribution analysis employs electrospray ionization coupled with high-resolution detection systems to characterize isotopologue populations [7]. The methodology enables rapid assessment of isotopic purity with minimal sample consumption, typically requiring less than one microgram of material for comprehensive analysis [7]. Collision-induced dissociation experiments provide additional structural confirmation by generating characteristic fragmentation patterns that verify deuterium positioning [7].

Chromatographic Purification Protocols

Chromatographic purification of Leuco Malachite Green-d5 employs multiple separation mechanisms to achieve the high purity levels required for analytical standard applications [10] [11] [12]. Reversed-phase high-performance liquid chromatography serves as the primary purification technique, utilizing acetonitrile-water mobile phase systems with carefully controlled pH conditions [13] [12]. The separation mechanism relies on differential hydrophobic interactions between the deuterated target compound and potential impurities, including unlabeled analogs and synthetic byproducts [12].

The chromatographic deuterium effect influences retention behavior and must be carefully characterized during method development [11]. Deuterated compounds typically exhibit altered retention times compared to their protiated analogs, with the magnitude and direction of the effect dependent on the mobile phase composition and stationary phase characteristics [11] [12]. Pentafluorophenyl stationary phases demonstrate exceptional capability for reducing chromatographic deuterium effects through electronic interactions with fluorine substituents [11].

Column selection proves critical for achieving optimal separation performance, with C18 reversed-phase materials providing robust separation of isotopologues under standardized conditions [12]. Mobile phase optimization involves systematic evaluation of organic modifier concentration, pH adjustment, and ionic strength control to maximize resolution between target compound and impurities [12]. Gradient elution protocols enable efficient separation while maintaining reasonable analysis times [12].

Preparative chromatography protocols scale purification processes to production requirements while maintaining separation efficiency [14]. Large-scale purification employs specialized column configurations with optimized flow rates and injection volumes to maximize throughput [14]. Recovery efficiency optimization balances purity requirements against yield considerations, typically achieving 85-95% recovery of purified material [14].

Normal-phase chromatographic systems provide complementary separation selectivity for specific purification challenges [14]. Hexane-ethyl acetate gradient systems demonstrate effectiveness for removing non-polar synthetic intermediates and byproducts that co-elute under reversed-phase conditions [14]. The adsorption-desorption mechanism enables separation based on polarity differences and functional group interactions [14].

Multimodal Characterization Approaches

High-Performance Liquid Chromatography Validation

High-performance liquid chromatography validation for Leuco Malachite Green-d5 follows International Council for Harmonisation guidelines for analytical method validation, encompassing linearity, precision, accuracy, specificity, and robustness evaluations [15] [16]. Linearity assessment demonstrates proportional response across the analytical range of 0.5-200 ng/mL, with correlation coefficients exceeding 0.995 for regulatory compliance [13] [16]. The validation protocol incorporates multiple concentration levels evaluated in triplicate to establish statistical significance [16].

Precision evaluation encompasses both repeatability and intermediate precision assessments under varied analytical conditions [16]. Repeatability studies demonstrate relative standard deviations below 5.0% for measurements performed under identical conditions within short time intervals [16]. Intermediate precision evaluation incorporates deliberate variations in analyst, instrumentation, and environmental conditions to assess method robustness [16].

Accuracy determination employs standard addition methodologies and certified reference materials to verify measurement bias [13] [16]. Recovery studies across multiple concentration levels demonstrate accuracy within 95.0-105.0% of theoretical values, meeting pharmaceutical analytical requirements [16]. Matrix effect evaluation ensures that biological or environmental sample components do not compromise analytical accuracy [16].

Specificity assessment verifies the absence of interference from structurally related compounds and potential metabolites [16]. Peak purity analysis employs photodiode array detection to confirm spectral homogeneity across chromatographic peaks [16]. Forced degradation studies evaluate method selectivity under stress conditions including temperature, pH, and oxidative environments [16].

Limit of detection and quantification determinations employ signal-to-noise ratio criteria with statistical verification [16]. Detection limits typically achieve 0.1 µg/mL sensitivity with signal-to-noise ratios exceeding 3:1, while quantification limits demonstrate 0.5 µg/mL with ratios above 10:1 [13] [16]. Statistical analysis includes confidence interval calculations and measurement uncertainty estimations [16].

Spectroscopic Cross-Verification Frameworks

Spectroscopic cross-verification employs multiple analytical techniques to provide complementary structural and compositional information for Leuco Malachite Green-d5 characterization [5] [6] [8]. Proton nuclear magnetic resonance spectroscopy serves as the primary technique for structural confirmation and residual proton quantification [8] [17]. The analysis utilizes deuterated solvents to prevent spectral interference while enabling precise integration of residual proton signals [18] [17].

Deuterium nuclear magnetic resonance spectroscopy provides direct verification of deuterium incorporation sites and enrichment levels [8] [17]. The technique demonstrates particular value for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by weak signal intensities [17]. Quantitative deuterium nuclear magnetic resonance protocols enable absolute determination of deuterium content with precision comparable to mass spectrometric methods [8] [17].

Carbon-13 nuclear magnetic resonance spectroscopy with comprehensive proton and deuterium decoupling resolves isotopic shifts arising from deuterium substitution [6]. Quaternary carbon resonances neighboring deuterated sites exhibit characteristic isotope-induced chemical shift changes that enable precise quantification of deuterium incorporation [6]. The methodology proves particularly valuable for complex molecules with multiple potential labeling sites [6].

High-resolution mass spectrometry provides molecular weight confirmation and detailed isotopologue distribution analysis [5] [7]. Electrospray ionization enables gentle sample introduction while preserving molecular integrity [7]. Accurate mass measurements with sub-parts-per-million precision facilitate unambiguous molecular formula determination and isotopic composition verification [5] [7].

Infrared spectroscopy detects deuterium-induced frequency shifts in vibrational modes, providing complementary structural information [19]. Carbon-deuterium stretching vibrations appear in characteristic spectral regions distinct from carbon-hydrogen modes, enabling direct confirmation of deuterium incorporation [19]. The technique demonstrates particular utility for functional group identification and purity assessment [19].

Ultraviolet-visible spectroscopy evaluates electronic transitions and chromophore integrity following deuterium incorporation [20]. The analysis confirms that isotopic substitution does not significantly alter electronic structure or conjugation patterns within the triphenylmethane framework [20]. Spectral comparison with unlabeled reference materials verifies structural equivalence and purity [20].

Integration of multiple spectroscopic techniques provides comprehensive analytical coverage while minimizing potential systematic errors [5]. Cross-validation protocols compare results from independent analytical methods to verify measurement consistency [5]. Statistical analysis evaluates inter-method agreement and identifies potential sources of analytical bias [5].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard